molecular formula C6H12O3 B563328 2-Acetoxy-2-methyl-1-propanol CAS No. 947252-23-5

2-Acetoxy-2-methyl-1-propanol

Cat. No. B563328
CAS RN: 947252-23-5
M. Wt: 132.159
InChI Key: GWOKHTMCBUZSOP-UHFFFAOYSA-N
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Description

“2-Acetoxy-2-methyl-1-propanol” is an organic compound . It is an ester, which is a class of compounds that are derived from carboxylic acids . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12O3 . This indicates that the compound contains 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Catalytic Processes in Material Synthesis

In the realm of material synthesis, the acetolysis of epichlorohydrin with acetic acid to produce 1-acetoxy-3-chloro-2-propanol has been enhanced by employing nanocrystalline ZSM-5 catalysts. This method offers a significant advancement over traditional processes that utilize highly corrosive liquid acids, presenting a more efficient and less hazardous approach to producing key intermediates for polyepoxy materials (Roselin, Selvin, & Bououdina, 2012).

Hydrogenation and Hydrodeoxygenation Processes

Research into the hydrogenation of glycerol to 1,2-propanediol under nitrogen pressure, using 2-propanol as a hydrogen source, has provided insights into alternative pathways for transforming glycerol. This process, facilitated by Ni or Cu supported on Al2O3 catalysts, represents a novel approach to glycerol hydrogenolysis, potentially offering a sustainable route to 1,2-propanediol production (Gandarias et al., 2011).

Electrocatalytic Synthesis Applications

The use of hydroxyacetone, a dehydration product of glycerol, as a platform for the electrocatalytic synthesis of various chemicals such as acetone, 1,2-propanediol, and 2-propanol, demonstrates the potential for sustainable chemical production. This approach, utilizing non-noble metals as electrodes, offers a method for the selective formation of valuable chemicals through electrocatalytic processes, highlighting the versatility and efficiency of using glycerol-based platforms for chemical synthesis (Sauter, Bergmann, & Schröder, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-Methyl-1-propanol”, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation, respiratory irritation, and drowsiness or dizziness. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

(1-hydroxy-2-methylpropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKHTMCBUZSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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